An In-depth Technical Guide to 4-Amino-2,3-dichlorophenol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Amino-2,3-dichlorophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3-dichlorophenol is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern on the phenol ring, featuring both amino and chloro functional groups, imparts specific reactivity that makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of 4-Amino-2,3-dichlorophenol.
Chemical Properties and Structure
4-Amino-2,3-dichlorophenol, with the CAS number 39183-17-0, is a solid at room temperature. Its chemical structure consists of a phenol ring substituted with an amino group at position 4, and two chlorine atoms at positions 2 and 3.
Table 1: Chemical and Physical Properties of 4-Amino-2,3-dichlorophenol
| Property | Value | Reference |
| IUPAC Name | 4-amino-2,3-dichlorophenol | [1] |
| Synonyms | 2,3-dichloro-4-hydroxyaniline, 4-hydroxy-2,3-dichloroaniline | [2] |
| CAS Number | 39183-17-0 | [1][3] |
| Molecular Formula | C₆H₅Cl₂NO | [1][3] |
| Molecular Weight | 178.02 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | >129°C (decomposes) | [4] |
| Boiling Point | 301.9 ± 42.0 °C (Predicted) | [4] |
| pKa | 7.81 ± 0.23 (Predicted) | [4] |
| Solubility | Soluble in DMSO, Methanol. Toluene is a suitable recrystallization solvent. | [2][4] |
| InChI Key | OQHWFUQNSLMSBG-UHFFFAOYSA-N | |
| SMILES | Nc1ccc(O)c(Cl)c1Cl | [3] |
Experimental Protocols
The following section details the experimental procedures for the synthesis and characterization of 4-Amino-2,3-dichlorophenol.
Synthesis of 4-Amino-2,3-dichlorophenol
The synthesis of 4-Amino-2,3-dichlorophenol is a two-step process that begins with the preparation of an azo dye intermediate, 2,3-dichloro-4-phenylazophenol, followed by its reduction to the final product.
Step 1: Synthesis of 2,3-dichloro-4-phenylazophenol (Azo Coupling)
This procedure is based on the principles of diazotization of an aromatic amine and subsequent azo coupling with a phenol.
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Materials:
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Aniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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2,3-Dichlorophenol
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Sodium Hydroxide (NaOH)
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Ice
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Distilled water
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-
Procedure:
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Diazotization of Aniline: In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice bath. While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in water dropwise. The formation of the diazonium salt is indicated by a change in the color of the solution.
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Preparation of Coupling Agent Solution: In a separate beaker, dissolve an equimolar amount of 2,3-dichlorophenol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
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Azo Coupling: Slowly add the cold diazonium salt solution to the cold solution of 2,3-dichlorophenol with continuous, vigorous stirring. An intensely colored precipitate of 2,3-dichloro-4-phenylazophenol will form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
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Isolation and Purification of the Intermediate: Isolate the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure azo dye intermediate.
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Step 2: Reduction of 2,3-dichloro-4-phenylazophenol to 4-Amino-2,3-dichlorophenol
This reduction cleaves the azo linkage to yield the desired aminophenol.[2]
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Materials:
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2,3-dichloro-4-phenylazophenol (from Step 1)
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Sodium Hydroxide (NaOH)
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Ethanol
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Sodium Borohydride (NaBH₄) or Sodium Hydrosulfite (Na₂S₂O₄)
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Dilute Hydrochloric Acid (HCl)
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Toluene
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-
Procedure:
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Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8.0 g (0.03 mol) of 2,3-dichloro-4-phenylazophenol and a solution of 1 g of sodium hydroxide in 40 mL of ethanol.[4]
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Reduction: Cool the reaction mixture in an ice-water bath. Slowly add 4.5 g (0.12 mol) of sodium borohydride in portions.[4] Alternatively, sodium hydrosulfite can be used as the reducing agent.[2] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for approximately 4 hours.[4]
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Work-up: Upon completion of the reaction, carefully adjust the pH of the solution to 7 using dilute hydrochloric acid.[4] Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[4]
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Isolation of Crude Product: Combine the organic extracts and dry them over anhydrous sodium sulfate.[4] Remove the solvent by rotary evaporation under reduced pressure to obtain the crude 4-Amino-2,3-dichlorophenol.
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Purification: Recrystallize the crude product from approximately 20 mL of toluene.[4] Filter the purified light pink crystals and dry them to obtain the final product. A yield of around 95% has been reported for this step.[4]
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Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, confirming the presence of the dichlorinated and substituted phenol structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
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Analysis: The FTIR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-N stretching, and aromatic C=C and C-H vibrations. The C-Cl stretching vibrations are expected in the fingerprint region.
-
-
Mass Spectrometry (MS):
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Analysis: Mass spectrometric analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
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Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4-Amino-2,3-dichlorophenol.
Caption: Experimental workflow for the synthesis of 4-Amino-2,3-dichlorophenol.
References
- 1. 4-Amino-2,3-dichlorophenol | C6H5Cl2NO | CID 9877529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline - Google Patents [patents.google.com]
- 3. 4-Amino-2,3-dichlorophenol | LGC Standards [lgcstandards.com]
- 4. 4-Amino-2,3-dichlorphenol | 39183-17-0 [chemicalbook.com]
